Cas no 23165-44-8 (1-Butyl-4-isothiocyanatobenzene)
1-Butyl-4-isothiocyanatobenzene Chemical and Physical Properties
Names and Identifiers
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- 4-n-Butylphenyl isothiocyanate
- 1-butyl-4-isothiocyanatobenzene
- 1-BUTYL-4-ISOTHIOCYANATO-BENZENE
- 4-Butylphenyl isothiocyanate
- 4-butylbenzenisothiocyanate
- 4-butyl-phenyl isothiocyanate
- 4-Butyl-phenylisothiocyanat
- para-butylphenyl isothiocyanate
- p-butylphenyl isothiocyanate
- 23165-44-8
- EN300-17775
- CS-0001436
- E79057
- 1-Butyl-4-isothiocyanatobenzene #
- SCHEMBL1457664
- DTXSID80177744
- Benzene,1-butyl-4-isothiocyanato-
- 4-Butylphenylisothiocyanate
- MFCD00041102
- AKOS001365801
- Benzene, 1-butyl-4-isothiocyanato-
- FT-0619166
- 4-n-butylphenylisothiocyanate
- 4-n-butylphenyl-isothiocyanate
- Z57033919
- A816603
- SY012571
- STL197586
- BBL015243
- DB-046094
- ALBB-013126
- 1-Butyl-4-isothiocyanatobenzene
-
- MDL: MFCD00041102
- Inchi: 1S/C11H13NS/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3
- InChI Key: PXVPXJHMTUKENZ-UHFFFAOYSA-N
- SMILES: S=C=NC1C=CC(=CC=1)CCCC
- BRN: 2968088
Computed Properties
- Exact Mass: 191.07700
- Monoisotopic Mass: 191.07687
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 44.4
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.040(lit.)
- Boiling Point: 150-154℃/14mm(lit.)
- Flash Point: 150-154°C/14mm
- Refractive Index: 1.5950
- PSA: 44.45000
- LogP: 3.76350
- Sensitiveness: Moisture Sensitive
1-Butyl-4-isothiocyanatobenzene Security Information
- Hazardous Material transportation number:2810
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
1-Butyl-4-isothiocyanatobenzene Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-Butyl-4-isothiocyanatobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B423365-50mg |
1-Butyl-4-isothiocyanatobenzene |
23165-44-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B423365-100mg |
1-Butyl-4-isothiocyanatobenzene |
23165-44-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B423365-500mg |
1-Butyl-4-isothiocyanatobenzene |
23165-44-8 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 008755-5g |
4-Butylphenyl isothiocyanate |
23165-44-8 | 98% | 5g |
£77.00 | 2022-03-01 | |
| Fluorochem | 008755-25g |
4-Butylphenyl isothiocyanate |
23165-44-8 | 98% | 25g |
£311.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056551-5g |
4-n-Butylphenyl isothiocyanate |
23165-44-8 | 98% | 5g |
1331CNY | 2021-05-07 | |
| abcr | AB125763-1 g |
4-n-Butylphenyl isothiocyanate, 95%; . |
23165-44-8 | 95% | 1 g |
€103.00 | 2023-07-20 | |
| abcr | AB125763-5 g |
4-n-Butylphenyl isothiocyanate, 95%; . |
23165-44-8 | 95% | 5 g |
€185.50 | 2023-07-20 | |
| ChemScence | CS-0001436-5g |
4-n-Butylphenyl isothiocyanate |
23165-44-8 | ≥97.0% | 5g |
$81.0 | 2022-04-27 | |
| ChemScence | CS-0001436-10g |
4-n-Butylphenyl isothiocyanate |
23165-44-8 | ≥97.0% | 10g |
$152.0 | 2022-04-27 |
1-Butyl-4-isothiocyanatobenzene Suppliers
1-Butyl-4-isothiocyanatobenzene Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-Butyl-4-isothiocyanatobenzene
Professional Introduction to 1-Butyl-4-isothiocyanatobenzene (CAS No. 23165-44-8)
1-Butyl-4-isothiocyanatobenzene, identified by its Chemical Abstracts Service (CAS) number 23165-44-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of isothiocyanates, which are known for their versatile reactivity and utility in synthetic chemistry. The structural motif of a benzene ring substituted with an isothiocyanate group at the para position, coupled with a butyl group at the ortho position, endows this molecule with unique chemical properties that make it valuable in various applications.
The isothiocyanate functional group (–N=C=S) is a key feature of this compound, contributing to its reactivity in nucleophilic substitution reactions, particularly with amines and thiols. This reactivity has been leveraged in the synthesis of bioactive molecules, including pharmacophores that exhibit potential therapeutic effects. Recent studies have highlighted the role of 1-butyl-4-isothiocyanatobenzene in the development of novel drug candidates, particularly those targeting inflammatory and autoimmune disorders.
In pharmaceutical research, the compound has been explored as a precursor in the synthesis of thiol-based drugs. The ability of isothiocyanates to form stable adducts with thiols has been utilized to develop inhibitors of enzymes involved in pathogenic processes. For instance, derivatives of 1-butyl-4-isothiocyanatobenzene have been investigated for their potential to modulate the activity of cysteine proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Moreover, the butyl substituent in this molecule contributes to its lipophilicity, enhancing its ability to penetrate biological membranes. This property is particularly advantageous in drug design, as it improves oral bioavailability and cellular uptake. Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic profiles of compounds like 1-butyl-4-isothiocyanatobenzene, aiding in the optimization of drug candidates for clinical trials.
Recent experimental studies have demonstrated the utility of 1-butyl-4-isothiocyanatobenzene in material science, particularly in the synthesis of conductive polymers and organic semiconductors. The isothiocyanate group can undergo polymerization reactions with diamines or thiols, leading to the formation of polymers with tailored electronic properties. These materials have potential applications in flexible electronics, solar cells, and sensors.
The synthesis of 1-butyl-4-isothiocyanatobenzene typically involves the reaction of 4-bromobenzenethiol with butyl isocyanide or butylisocyanate under controlled conditions. The bromine atom on the benzene ring is displaced by an isocyanate group through nucleophilic aromatic substitution (SNAr), yielding the desired product. This synthetic route has been optimized for high yields and purity, making it suitable for industrial-scale production.
In conclusion, 1-butyl-4-isothiocyanatobenzene (CAS No. 23165-44-8) is a multifunctional compound with broad applications in pharmaceuticals and materials science. Its unique structural features and chemical properties make it a valuable building block for synthesizing bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, reinforcing its significance in modern chemistry.
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